N-Isopropyl-N-methylbenzo[b]thiophen-2-amine
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Overview
Description
N-Isopropyl-N-methylbenzo[b]thiophen-2-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-methylbenzo[b]thiophen-2-amine typically involves the condensation of thiophene derivatives with appropriate amines. One common method is the reaction of 2-chlorobenzothiophene with isopropylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N-Isopropyl-N-methylbenzo[b]thiophen-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of N-Isopropyl-N-methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N-Methylbenzo[b]thiophen-2-amine
- N-Isopropylbenzo[b]thiophen-2-amine
- N-Methyl-N-ethylbenzo[b]thiophen-2-amine
Uniqueness
N-Isopropyl-N-methylbenzo[b]thiophen-2-amine stands out due to its unique combination of isopropyl and methyl groups attached to the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, solubility, and biological activity .
Properties
Molecular Formula |
C12H15NS |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-methyl-N-propan-2-yl-1-benzothiophen-2-amine |
InChI |
InChI=1S/C12H15NS/c1-9(2)13(3)12-8-10-6-4-5-7-11(10)14-12/h4-9H,1-3H3 |
InChI Key |
VLPBWFJUJDMXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
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